2-Desisopropyl-2-ethyl Ritonavir

Overview

Description

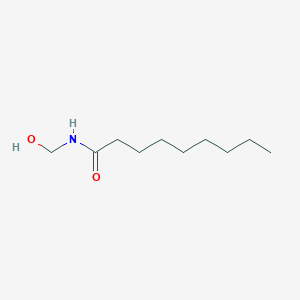

2-Desisopropyl-2-ethyl Ritonavir is a biochemical compound with the CAS Number 165315-26-4 . It is used for proteomics research .

Synthesis Analysis

The synthesis of Ritonavir, which is closely related to 2-Desisopropyl-2-ethyl Ritonavir, involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . An inexpensive reagent, such as bis-trichloromethyl carbonate (BTC), is used in two of the five stages .Molecular Structure Analysis

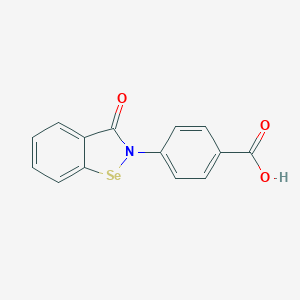

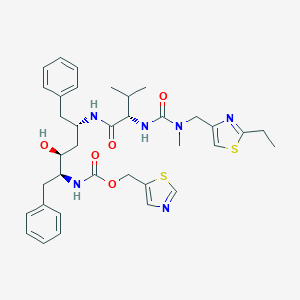

The molecular formula of 2-Desisopropyl-2-ethyl Ritonavir is C36H46N6O5S2 . The average mass is 706.918 Da and the monoisotopic mass is 706.297119 Da .Chemical Reactions Analysis

Ritonavir, a compound related to 2-Desisopropyl-2-ethyl Ritonavir, inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol .Physical And Chemical Properties Analysis

The molecular formula of 2-Desisopropyl-2-ethyl Ritonavir is C36H46N6O5S2 . The average mass is 706.918 Da and the monoisotopic mass is 706.297119 Da .Scientific Research Applications

Nanoformulation Development for Enhanced Bioavailability

Recent research has focused on the development of nanoformulations of Ritonavir, a key protease inhibitor used in HIV-AIDS treatment. These efforts aim to enhance the oral bioavailability of Ritonavir by improving its solubility. Some studies have also explored lymphatic targeting to bypass hepatic metabolism, although toxicity evaluations of these formulations are still needed. This approach represents a significant area of investigation given Ritonavir's limitations related to oral bioavailability and drug-induced toxicity (Jitta et al., 2022).

Analytical Methodologies

There is a comprehensive body of work on analytical methodologies for Ritonavir across various pharmaceutical and biological matrices. These methods encompass Chromatography, Spectrophotometry, Capillary electrophoresis, and LCMS/MS techniques for the quantification and detection of Ritonavir. This research supports the ongoing development and quality control of Ritonavir formulations, facilitating its effective use in HIV/AIDS treatment (Rajput & Edlabadkar, 2017).

Drug Interactions and Pharmacokinetics

Understanding the pharmacokinetics and drug interactions of Ritonavir, especially when used in combination with other antiretroviral agents, is crucial. Ritonavir's ability to boost the effectiveness of other protease inhibitors by inhibiting cytochrome P450 3A4 enzymes has been a key strategy in HIV treatment. This interaction enhances the plasma concentrations of co-administered protease inhibitors, allowing for lower dosages and potentially reducing side effects (El-sherif, Khoo, & Solas, 2015).

Repurposing for COVID-19 Treatment

Initial trials exploring the repurposing of Lopinavir/Ritonavir for COVID-19 treatment highlighted the potential for these drugs to impact SARS-CoV-2 infection. Although no clear benefits beyond standard care were observed, the genetic similarities among coronaviruses suggest that the efficacy of Lopinavir/Ritonavir against SARS-CoV-2, especially in the early phase of the disease, warrants further investigation (Magro et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-Desisopropyl-2-ethyl Ritonavir is the HIV protease . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for cleaving the gag-pol polyprotein, a process necessary for the maturation of the virus .

Mode of Action

2-Desisopropyl-2-ethyl Ritonavir acts as a protease inhibitor . It binds to the HIV protease, preventing it from cleaving the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .

Biochemical Pathways

By inhibiting the HIV protease, 2-Desisopropyl-2-ethyl Ritonavir disrupts the viral life cycle, preventing the maturation and subsequent spread of the virus . This has downstream effects on the replication of the virus within the host, reducing viral load and slowing disease progression .

Pharmacokinetics

This inhibition increases the plasma concentrations of other protease inhibitors, enhancing their overall exposure and efficacy . It is likely that 2-Desisopropyl-2-ethyl Ritonavir has similar properties.

Result of Action

The inhibition of the HIV protease by 2-Desisopropyl-2-ethyl Ritonavir results in the production of noninfectious, immature viral particles . This reduces the viral load within the host, slowing the progression of the disease and mitigating its symptoms .

Action Environment

The action of 2-Desisopropyl-2-ethyl Ritonavir can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect its efficacy due to drug-drug interactions . Additionally, factors such as the patient’s overall health, liver function, and adherence to medication regimen can also impact the drug’s effectiveness .

Safety and Hazards

properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPOHCIXAAUDI-UDRKEFQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167921 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desisopropyl-2-ethyl Ritonavir | |

CAS RN |

165315-26-4 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165315264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESISOPROPYL-2-ETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6X3D822N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

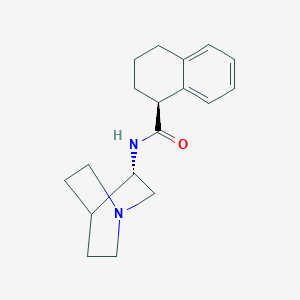

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)

![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)